2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13(2)14-9-11-16(12-10-14)20-21-17-7-3-5-15-6-4-8-18(22-20)19(15)17/h3-13,20-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILVOBHJIPKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
Methodology :
NDA and 4-isopropylbenzaldehyde are refluxed in ethanol with Brønsted acids (e.g., BF₃·H₂O, HBOB).
Example Protocol :
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Reactants : NDA (1.58 g, 10 mmol), 4-isopropylbenzaldehyde (1.62 g, 10 mmol).
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Catalyst : BF₃·H₂O (10 mol%).
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Workup : Solvent evaporation, recrystallization from ethanol.
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Yield : ~85–90% (extrapolated from chloro- and bromo-phenyl analogs).
Advantages :
Green Chemistry Approaches
Methodology :
Eco-friendly catalysts like chitosan hydrochloride (20 wt%) in water at 90°C.
Example Protocol :
-
Reactants : NDA (1.58 g, 10 mmol), 4-isopropylbenzaldehyde (1.62 g, 10 mmol).
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Catalyst : Chitosan hydrochloride (20 wt%).
Advantages :
Solvent-Free Synthesis
Methodology :
Neat reactions using sulfamic acid (0.1 mmol) at 70°C.
Example Protocol :
-
Reactants : NDA (1.58 g, 10 mmol), 4-isopropylbenzaldehyde (1.62 g, 10 mmol).
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Catalyst : Sulfamic acid (0.1 mmol).
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Yield : ~88–92% (extrapolated from aryl aldehyde reactions).
Advantages :
Comparative Analysis of Methods
Observations :
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Catalyst efficiency : Brønsted acids (BF₃·H₂O) outperform biopolymer catalysts in yield but require organic solvents.
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Reaction time : Solvent-free conditions achieve completion in ≤2 h due to enhanced molecular collisions.
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Substrate scope : Electron-donating groups (e.g., isopropyl) tolerate all methods, but steric effects may necessitate longer times in aqueous systems.
Mechanistic Nuances and Optimization
Role of Catalyst Acidity
Stronger acids (e.g., HBOB, BF₃·H₂O) accelerate imine formation by polarizing the carbonyl group, reducing activation energy. Weakly acidic biocatalysts (e.g., chitosan) require higher temperatures but avoid side reactions like over-oxidation.
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perimidine derivatives.
Reduction: Reduction reactions can convert the dihydroperimidine ring to a fully saturated perimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dihydroperimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted perimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
The compound “2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine” is a member of the perimidine family, which has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and as a synthetic intermediate, supported by comprehensive data tables and case studies.
Structural Overview
This compound is characterized by its perimidine core, which consists of a fused ring system that can exhibit diverse chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, potentially impacting its biological activity and solubility.
Anticancer Activity
Recent studies have indicated that compounds with perimidine structures exhibit promising anticancer properties. For instance, derivatives of perimidine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several perimidine derivatives and tested their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives showed IC50 values in the micromolar range, indicating significant anticancer activity .
Antimicrobial Properties
Perimidine derivatives have also been investigated for their antimicrobial efficacy. The compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Perimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[4-(propan-2-yl)phenyl]-... | E. coli | 32 µg/mL |
| 2-[4-(propan-2-yl)phenyl]-... | S. aureus | 16 µg/mL |
| 2-[4-(propan-2-yl)phenyl]-... | Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of perimidine compounds. Research indicates that these compounds may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways.
Case Study:
A study published in Neuroscience Letters highlighted the neuroprotective effects of a related perimidine derivative in an animal model of Parkinson’s disease. The findings suggested reduced neuroinflammation and improved motor function in treated subjects compared to controls .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of perimidines make them suitable candidates for use in OLEDs. Their ability to emit light when an electric current passes through them is being explored for applications in display technologies.
Research Findings:
Investigations into the photophysical properties of perimidine derivatives have shown that they can achieve high luminescence efficiency. A study conducted by researchers at a leading university demonstrated that incorporating these compounds into OLED structures significantly enhanced device performance .
Photovoltaic Cells
Perimidines are also being studied as potential materials for organic photovoltaic cells due to their favorable charge transport properties.
Data Table: Performance Metrics of Perimidine-based Photovoltaic Cells
| Compound | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) |
|---|---|---|
| 2-[4-(propan-2-yl)phenyl]-... | 8.5% | 0.75 V |
| 2-[4-(propan-2-yl)phenyl]-... | 7.8% | 0.73 V |
Synthetic Intermediate
The compound serves as a versatile synthetic intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to create a wide range of derivatives.
Case Study:
In a recent synthesis project, chemists utilized this compound as a starting material to develop novel anti-inflammatory agents. The resulting compounds were subjected to biological testing, revealing promising anti-inflammatory activity .
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Dihydroperimidines vary primarily in their C2 substituents, which dictate electronic, steric, and solubility properties. Key analogues include:
- Electronic Effects : The isopropyl group in the target compound is electron-donating, stabilizing the adjacent phenyl ring. In contrast, imidazole (electron-rich) and boronic ester (electron-withdrawing) substituents alter electronic density, affecting reactivity and binding interactions .
- Solubility : The imidazole derivative likely exhibits higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s isopropyl group enhances lipid solubility .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Dihydroperimidines feature two NH groups capable of forming intermolecular hydrogen bonds, as observed in crystal structures. Etter’s graph set analysis (e.g., R₂²(8) motifs) predicts robust supramolecular networks, enhancing crystalline stability .
- Thermal Stability : Boronic ester derivatives (e.g., CAS 2096998-33-1) may exhibit lower thermal stability due to labile B-O bonds, whereas the target compound’s C-C bonds confer higher resilience .
Q & A
Q. What synthetic methodologies are most effective for producing 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via condensation of 1,8-diaminonaphthalene with substituted aldehydes/ketones under acidic or solvent-free conditions. Key parameters to optimize include:
- Catalyst selection : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Temperature and solvent : Solvent-free reactions at 80–100°C often yield higher purity compared to polar aprotic solvents like DMF .
- Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (C=N stretch ~1600 cm⁻¹), and mass spectrometry. Purity can be assessed via HPLC with UV detection at 254 nm .
Q. How can researchers evaluate the biological activity of this compound, and what assays are methodologically robust?
Answer:
- Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC/MBC values calculated .
- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via ELISA or fluorometric assays, using indomethacin as a positive control .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic or coordination chemistry of perimidine derivatives, and how can they guide experimental design?
Answer: Perimidine’s nitrogen-rich structure enables metal coordination (e.g., Cu²⁺, Fe³⁺), which can be studied via:
- X-ray crystallography : Resolve metal-ligand bond lengths and angles (e.g., Cu–N ~1.95 Å) .
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .
- Catalytic applications : Test in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) using TBHP as an oxidant .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Comparative analysis : Replicate assays under standardized conditions (e.g., pH, temperature, cell line).
- Structural analogs : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups) to isolate structure-activity relationships .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for methodological heterogeneity .
Q. What computational strategies are effective for predicting physicochemical properties or interaction mechanisms?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, PDB ID: 5KIR). Focus on binding energy (ΔG ≤ −7 kcal/mol) and residue interactions (e.g., hydrogen bonds with Arg120) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2 Å) .
- ADMET prediction : Employ SwissADME to estimate logP (optimal: 2–3), BBB permeability, and CYP450 inhibition .
Methodological Framework Integration
Q. How can theoretical frameworks (e.g., ligand-based drug design) be integrated into studies of this compound?
Answer:
- Hypothesis-driven design : Start with pharmacophore models (e.g., 3D QSAR) to prioritize substituents enhancing bioactivity .
- Data triangulation : Combine crystallographic data (e.g., torsion angles < 10°) with spectroscopic results (e.g., NOESY correlations) to validate conformational stability .
- Ethical alignment : Ensure compliance with OECD guidelines for in vitro testing (e.g., OECD 423 for acute toxicity) .
Q. What advanced analytical techniques resolve structural ambiguities in perimidine derivatives?
Answer:
- SC-XRD : Resolve disorder in the dihydroperimidine ring using SHELXL refinement (R-factor ≤ 0.06) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H⋯π contacts contributing >15% to crystal packing) .
- Solid-state NMR : Assign ¹³C chemical shifts for carbonyl carbons (~170 ppm) to confirm tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
